2-Amino-5,5,5-trifluoropentan-1-ol
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Overview
Description
2-Amino-5,5,5-trifluoropentan-1-ol is a fluorinated amino alcohol with the molecular formula C5H10F3NO. This compound is of significant interest in various fields due to its unique chemical properties, which include the presence of both an amino group and a trifluoromethyl group. These functional groups impart distinct reactivity and stability, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5,5-trifluoropentan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,2,2-trifluoroethylamine with an appropriate aldehyde or ketone, followed by reduction. Another method includes the use of dynamic kinetic resolution of the corresponding racemate to obtain the desired enantiomer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5,5,5-trifluoropentan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
2-Amino-5,5,5-trifluoropentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural amino acids.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in enhancing metabolic stability and activity.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-5,5,5-trifluoropentan-1-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can modulate enzyme activity or receptor binding .
Comparison with Similar Compounds
5,5,5-Trifluoropentan-1-ol: Shares the trifluoromethyl group but lacks the amino functionality.
2-Amino-5,5,5-trifluoropentanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
Uniqueness: 2-Amino-5,5,5-trifluoropentan-1-ol is unique due to the combination of an amino group and a trifluoromethyl group, which imparts distinct chemical properties and reactivity. This combination makes it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C5H10F3NO |
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Molecular Weight |
157.13 g/mol |
IUPAC Name |
2-amino-5,5,5-trifluoropentan-1-ol |
InChI |
InChI=1S/C5H10F3NO/c6-5(7,8)2-1-4(9)3-10/h4,10H,1-3,9H2 |
InChI Key |
LRGMRPSRNAJMBK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)C(CO)N |
Origin of Product |
United States |
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